Dehydrosoyasaponin I methyl ester
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Overview
Description
Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydrosoyasaponin I methyl ester typically involves the extraction of saponins from plant sources, followed by methylation. The extraction can be performed using methods such as solvent-assisted flavor evaporation (SAFE), simultaneous distillation and extraction (SDE), solid-phase microextraction (SPME), and dynamic headspace sampling (DHS) . The methylation process involves the reaction of the extracted saponin with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification and methylation. The process is optimized to ensure high yield and purity of the final product. Techniques such as microwave-assisted derivatization can be employed to speed up the esterification process .
Chemical Reactions Analysis
Types of Reactions: Dehydrosoyasaponin I methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Oxidized derivatives of the ester.
Reduction: Corresponding alcohol.
Scientific Research Applications
Dehydrosoyasaponin I methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of surfactants and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism of action of Dehydrosoyasaponin I methyl ester involves its interaction with cellular membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Soyasaponin Be: Another saponin found in Trifolium alexandrinum with similar properties.
Dehydrosoyasaponin I: The non-methylated form of Dehydrosoyasaponin I methyl ester.
Other Saponins: Compounds such as glycyrrhizin and ginsenosides share similar surfactant properties.
Uniqueness: this compound is unique due to its specific methylation, which can enhance its biological activity and stability compared to its non-methylated counterparts .
Properties
Molecular Formula |
C49H78O18 |
---|---|
Molecular Weight |
955.1 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C49H78O18/c1-22-30(53)32(55)36(59)41(62-22)66-38-33(56)31(54)25(20-50)63-42(38)67-39-35(58)34(57)37(40(60)61-9)65-43(39)64-29-13-14-46(5)26(47(29,6)21-51)12-15-49(8)27(46)11-10-23-24-18-44(2,3)19-28(52)45(24,4)16-17-48(23,49)7/h10,22,24-27,29-39,41-43,50-51,53-59H,11-21H2,1-9H3/t22-,24-,25+,26+,27+,29-,30-,31-,32+,33-,34-,35-,36+,37-,38+,39+,41-,42-,43+,45+,46-,47+,48+,49+/m0/s1 |
InChI Key |
UAQSFFPZBWPNOO-CXWULDEQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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